molecular formula C20H32O2 B1236103 Eleganolone CAS No. 67880-32-4

Eleganolone

Cat. No.: B1236103
CAS No.: 67880-32-4
M. Wt: 304.5 g/mol
InChI Key: HJFXJURSUUYZPR-GDVLXBNMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eleganolone is a natural product found in Bifurcaria bifurcata, Cystoseira brachycarpa, and Cystoseira elegans with data available.

Scientific Research Applications

Neuroprotective Effects

Study Findings : Research has highlighted eleganolone's neuroprotective properties, particularly against neurodegenerative diseases like Parkinson's disease. In vitro studies demonstrated that this compound can revert neurotoxicity induced by the neurotoxin 6-hydroxydopamine in human SH-SY5Y cells by approximately 20% at concentrations ranging from 0.1 to 1 µM over 24 hours. The mechanisms involved include mitochondrial protection, reduction of oxidative stress, and inhibition of the NF-kB pathway, which is crucial for inflammation and apoptosis regulation .

Case Study : A study focusing on this compound's effects on a Parkinson's disease cellular model revealed its potential as a therapeutic agent. The compound was shown to mitigate oxidative stress and inflammation, suggesting its utility in developing new treatments for neurodegenerative conditions .

Anti-inflammatory Properties

Mechanism of Action : this compound exhibits anti-inflammatory effects by modulating pathways associated with inflammation. In a study using lipopolysaccharide-stimulated RAW 264.7 macrophages, this compound demonstrated significant inhibition of inflammatory markers, indicating its potential role in managing inflammatory diseases .

Antioxidant Activity

Research Insights : this compound has been evaluated for its antioxidant activity, which is vital for preventing reactive oxygen species (ROS) damage. The compound effectively scavenges free radicals, contributing to cellular protection against oxidative stress . This property is particularly relevant in the context of aging and chronic diseases where oxidative stress plays a pivotal role.

Antiprotozoal Activity

Evaluation Results : this compound has been tested for its antiprotozoal properties against various parasites, including Trypanosoma brucei and Plasmodium falciparum. The compound exhibited moderate activity with IC50 values of 45 µM against T. brucei and 58 µM against T. cruzi, indicating potential as an alternative treatment for protozoal infections .

Summary of Applications

ApplicationMechanism/EffectReferences
NeuroprotectionReverts neurotoxicity; mitochondrial protection
Anti-inflammatoryInhibits inflammatory pathways
AntioxidantScavenges free radicals
AntiprotozoalModerate activity against protozoa

Properties

CAS No.

67880-32-4

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(6E,10E,14E)-16-hydroxy-2,6,10,14-tetramethylhexadeca-2,6,10,14-tetraen-4-one

InChI

InChI=1S/C20H32O2/c1-16(2)14-20(22)15-19(5)11-7-9-17(3)8-6-10-18(4)12-13-21/h8,11-12,14,21H,6-7,9-10,13,15H2,1-5H3/b17-8+,18-12+,19-11+

InChI Key

HJFXJURSUUYZPR-GDVLXBNMSA-N

SMILES

CC(=CC(=O)CC(=CCCC(=CCCC(=CCO)C)C)C)C

Isomeric SMILES

CC(=CC(=O)C/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)C

Canonical SMILES

CC(=CC(=O)CC(=CCCC(=CCCC(=CCO)C)C)C)C

Synonyms

eleganolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.